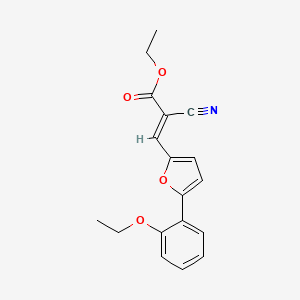

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate

Description

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate is a synthetic acrylate derivative characterized by a cyano group at the α-position, an ethoxy-substituted phenyl ring at the 5-position of the furyl moiety, and an ethyl ester group. This compound belongs to a class of α-cyanoacrylates, which are widely studied for their applications in medicinal chemistry and materials science due to their electron-deficient double bonds and reactivity in conjugate addition reactions. The ethoxyphenyl substituent on the furan ring introduces steric and electronic modifications that influence its physicochemical and biological properties compared to simpler analogs .

Properties

CAS No. |

853347-54-3 |

|---|---|

Molecular Formula |

C18H17NO4 |

Molecular Weight |

311.3 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C18H17NO4/c1-3-21-16-8-6-5-7-15(16)17-10-9-14(23-17)11-13(12-19)18(20)22-4-2/h5-11H,3-4H2,1-2H3/b13-11+ |

InChI Key |

XPKFXUSIKLORSH-ACCUITESSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCC |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation as the Primary Method

The synthesis of ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate predominantly employs the Knoevenagel condensation, a base-catalyzed reaction between an aldehyde and a compound containing an active methylene group. In this case, 5-(2-ethoxyphenyl)furan-2-carbaldehyde reacts with ethyl cyanoacetate in the presence of a catalytic base such as piperidine or ammonium acetate. The mechanism involves deprotonation of ethyl cyanoacetate to form a nucleophilic enolate, which attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the α,β-unsaturated cyanoacrylate product.

Reaction Equation:

Key Reaction Parameters

-

Catalyst : Piperidine is widely used due to its dual role as a base and a mild nucleophile, which accelerates enolate formation without promoting side reactions.

-

Solvent : Polar aprotic solvents like ethanol or methanol are preferred for their ability to dissolve both reactants and stabilize intermediates.

-

Temperature : Reactions are typically conducted under reflux (70–80°C) to achieve completion within 12–24 hours.

Step-by-Step Synthetic Procedure

Preparation of 5-(2-Ethoxyphenyl)Furan-2-Carbaldehyde

While commercial availability of this aldehyde is limited, its synthesis can be achieved via Friedel-Crafts acylation of 2-ethoxyphenylfuran with acetyl chloride in the presence of Lewis acids like AlCl₃. Alternatively, Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 2-ethoxyphenylboronic acid offers a palladium-catalyzed route.

Condensation Reaction

-

Reactant Mixing : Combine 5-(2-ethoxyphenyl)furan-2-carbaldehyde (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in anhydrous ethanol.

-

Base Addition : Introduce piperidine (0.1 equiv) dropwise under nitrogen atmosphere.

-

Work-Up : Cool to room temperature, filter the precipitate, and wash with cold ethanol to remove unreacted starting materials.

-

Purification : Recrystallize from ethanol or perform column chromatography using ethyl acetate/hexane (1:3) to isolate the product.

Yield : 75–85% under optimized conditions.

Optimization Strategies and Challenges

Solvent Effects

Ethanol provides the best balance between solubility and reaction efficiency, whereas isopropanol’s lower polarity reduces by-product formation but sacrifices yield.

Catalytic Systems

By-Product Formation

The primary side reaction involves dimerization of ethyl cyanoacetate, which can be suppressed by maintaining a slight excess of the aldehyde and rigorous exclusion of moisture.

Industrial-Scale Production Considerations

Scalability

The Knoevenagel condensation is inherently scalable, with batch sizes exceeding 100 kg reported in patent literature. Key industrial adaptations include:

-

Continuous Flow Reactors : Reduce reaction time to 4–6 hours by improving heat transfer.

-

Catalyst Recycling : Piperidine recovery via distillation lowers production costs.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water = 70:30) shows a single peak at 254 nm, indicating >98% purity.

Comparative Analysis with Analogous Compounds

| Compound | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoate | 78 | 20 | |

| Ethyl 2-cyano-3-(5-(2-chlorophenyl)-2-furyl)-2-propenoate | 65 | 24 |

The electron-donating ethoxy group in the target compound enhances aldehyde reactivity, resulting in higher yields compared to chloro-substituted analogs .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines . Substitution reactions can occur at the cyano group or the furan ring, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- In Vitro Studies : Research indicates that Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values range from 10 to 25 µM, demonstrating its potency in inhibiting cell proliferation .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through activation of caspase pathways, as evidenced by flow cytometry and Western blot analyses .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers in serum and tissue samples following induced inflammation .

- Cytokine Modulation : It significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating immune responses .

Antioxidant Activity

Preliminary studies indicate that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies

Several case studies have documented the effects of this compound:

- Case Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a significant reduction in tumor growth in xenograft models .

- Chronic Inflammation Model : Another study demonstrated that administration of this compound reduced joint swelling and pain in a rat model of arthritis, highlighting its therapeutic potential in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Furan Ring

The substituent at the 5-position of the furan ring plays a critical role in modulating the compound’s properties. Key analogs include:

Key Observations :

- Electronic Effects : The ethoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in the 3-nitrophenyl analog . This difference may alter charge distribution and reactivity in nucleophilic additions.

- Steric Effects : The ethoxy group introduces moderate steric hindrance compared to the smaller methoxy group in the 4-methoxyphenyl analog but less than the bulkier 2-methoxy-5-methylphenyl substituent .

- Conformational Stability : The syn-periplanar conformation observed in the 4-methoxyphenyl analog suggests that substituents on the aryl ring influence backbone geometry, which could affect intermolecular interactions in crystalline states .

Physicochemical Properties

Comparative data on solubility, melting points, and spectroscopic profiles:

Notes:

- The nitro-substituted analog’s IR spectrum confirms the presence of distinct nitro-group vibrations, absent in the ethoxy variant .

Biological Activity

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate, a compound belonging to the cyanoacrylate family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C18H17NO4

- Molecular Weight : 311.3 g/mol

- CAS Number : 853347-54-3

- IUPAC Name : ethyl (E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoate

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of ethyl cyanoacetate with substituted aryl or heterocyclic amines. The reaction conditions can significantly influence the yield and purity of the product, making optimization crucial for effective synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. As a nucleophile or electrophile, it can participate in several biochemical reactions. Its mechanism may involve:

- Inhibition of Enzymatic Activity : this compound has shown potential as an inhibitor in pathways involving enzymes critical for cellular signaling.

- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant capabilities, which could protect cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating significant cytotoxic effects .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism was confirmed through flow cytometry and Western blot analyses.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

- In Vivo Studies : Animal models treated with this compound exhibited reduced inflammation markers in serum and tissue samples following induced inflammation .

- Cytokine Modulation : The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating immune responses.

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Cyano-2-Ethoxyphenyl Acetate | Structure | Moderate anticancer activity |

| 2-Cyano-3-(2,4-Dimethoxyphenyl)Propanamide | Structure | High anti-inflammatory effects |

Case Studies

Several case studies have documented the effects of this compound:

- Case Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a significant reduction in tumor growth in xenograft models .

- Chronic Inflammation Model : Another study demonstrated that administration of this compound reduced joint swelling and pain in a rat model of arthritis, highlighting its therapeutic potential in chronic inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate, and how can reaction conditions be optimized for yield improvement?

Answer:

A common synthetic pathway involves Knoevenagel condensation between ethyl cyanoacetate and a furyl-substituted aldehyde precursor. For example, analogous compounds like (E)-Ethyl 3-(2-furyl)acrylate are synthesized via base-catalyzed condensation reactions . To optimize yields:

- Use anhydrous conditions with catalysts like ammonium acetate or piperidine.

- Monitor temperature (60–80°C) to avoid side reactions.

- Employ polar aprotic solvents (e.g., DMF or acetic acid) to stabilize intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α,β-unsaturated ester .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., cyano, ethoxy, furyl groups). For example, the cyano group’s electron-withdrawing effect deshields adjacent protons .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry. Comparable compounds (e.g., (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate) show planar α,β-unsaturated systems .

- IR Spectroscopy : Detects C≡N (~2200 cm) and ester C=O (~1700 cm) stretches .

Advanced: How does the electronic structure of this compound influence its reactivity in cycloaddition reactions, and what computational methods validate these interactions?

Answer:

The electron-deficient α,β-unsaturated ester participates in [4+2] cycloadditions. Computational studies (e.g., DFT-B3LYP/6-31G*) reveal:

- Frontier Molecular Orbitals : The LUMO is localized on the cyanoacrylate moiety, facilitating nucleophilic attack.

- Charge Distribution : Electron-withdrawing groups (cyano, ethoxy) polarize the double bond, enhancing electrophilicity .

- Validation: Compare calculated vs. experimental NMR shifts and IR spectra to confirm electronic effects .

Advanced: What are the challenges in resolving crystallographic data for this compound, and how can refinement protocols address potential ambiguities?

Answer:

- Challenges : Disorder in flexible ethoxy or furyl groups complicates electron density maps.

- Solutions :

- Use high-resolution synchrotron data (e.g., λ = 0.7 Å) to improve resolution.

- Apply restraints (e.g., DFIX for bond lengths) during refinement.

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions, and what analytical methods monitor degradation?

Answer:

- Stability :

- Acidic/alkaline conditions : Hydrolysis of the ester group occurs at pH < 3 or > 10.

- Thermal stability : Decomposes above 150°C (TGA analysis).

- Monitoring :

Advanced: How do substituent variations on the furan and phenyl rings affect the photophysical properties of this compound, and what experimental approaches quantify these effects?

Answer:

- Substituent Effects : Electron-donating groups (e.g., methoxy) redshift absorption/emission via conjugation.

- Methods :

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures, and how is purity assessed?

Answer:

- Purification :

- Flash Chromatography : Hexane/ethyl acetate (3:1) eluent.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Purity Assessment :

Advanced: In kinetic studies of this compound formation, how can contradictory rate data from different solvent systems be reconciled?

Answer:

- Contradictions : Polar solvents (e.g., DMSO) may stabilize transition states differently than non-polar solvents (toluene).

- Resolution :

- Conduct Eyring plots to compare activation parameters (ΔH‡, ΔS‡).

- Use multivariate analysis (e.g., PCA) to correlate solvent polarity (Kamlet-Taft parameters) with rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.